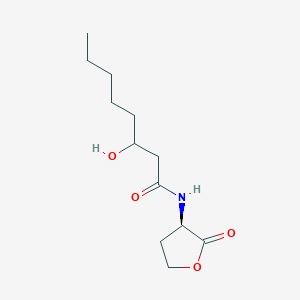
Ethyl difluoro(4-methylpyrazole-5-yl)acetateE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl difluoro(4-methylpyrazole-5-yl)acetateE is a chemical compound with the molecular formula C8H10F2N2O2 and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of a difluoro group, a methylpyrazole ring, and an ethyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl difluoro(4-methylpyrazole-5-yl)acetateE typically involves the reaction of 4-methylpyrazole with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the yield of the product. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired purity and quality of the compound.
Chemical Reactions Analysis
Ethyl difluoro(4-methylpyrazole-5-yl)acetateE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Oxidation: When subjected to oxidation, this compound can form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to the formation of derivatives with different chemical properties.
Scientific Research Applications
Ethyl difluoro(4-methylpyrazole-5-yl)acetateE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for investigating biochemical processes.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological targets, including enzymes and receptors, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl difluoro(4-methylpyrazole-5-yl)acetateE involves its interaction with specific molecular targets, such as enzymes and receptors . The difluoro group and the methylpyrazole ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction. Additionally, it can interact with receptors to trigger specific cellular responses, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Ethyl difluoro(4-methylpyrazole-5-yl)acetateE can be compared with other similar compounds, such as pyrazole derivatives and difluoroacetate esters . Some of the similar compounds include:
3(5)-Aminopyrazoles: These compounds are used as precursors in the synthesis of condensed heterocyclic systems and exhibit tautomerism, which influences their reactivity and biological activities.
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. While they share some structural similarities with this compound, their unique functional groups and molecular targets set them apart.
This compound stands out due to its specific combination of a difluoro group and a methylpyrazole ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H10F2N2O2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(4-methyl-1H-pyrazol-5-yl)acetate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)8(9,10)6-5(2)4-11-12-6/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
SLOPSSMOOCXEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=NN1)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


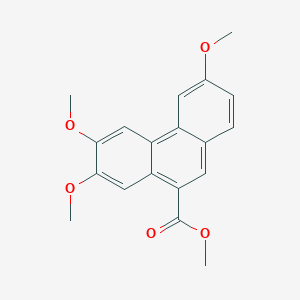
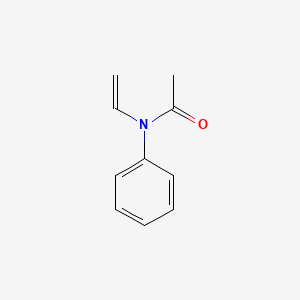
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)


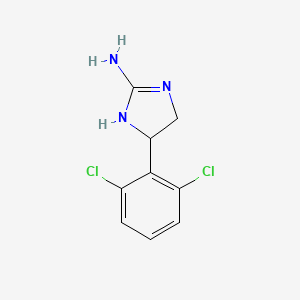
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)
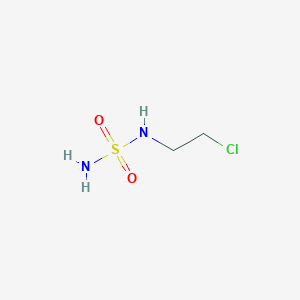
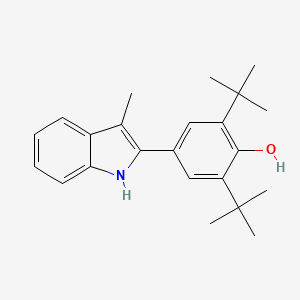
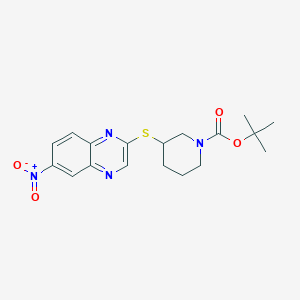
![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)
